1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

11β-HSD1 inhibition Metabolic syndrome Enzyme inhibitor

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (CAS 886-78-2), also known as DB Thiophene, is a synthetic, cross-conjugated dienone and a member of the C5-curcuminoid class. It is characterized by a mono-carbonyl linker connecting two thiophene rings, a structural modification designed to improve upon the chemical and pharmacokinetic liabilities of the parent β-diketone curcumin.

Molecular Formula C13H10OS2
Molecular Weight 246.4 g/mol
CAS No. 886-78-2
Cat. No. B1299955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
CAS886-78-2
Molecular FormulaC13H10OS2
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2
InChIInChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
InChIKeyIWLDEULFZPGROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (CAS 886-78-2): Core Chemical and Biological Identity for Sourcing


1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (CAS 886-78-2), also known as DB Thiophene, is a synthetic, cross-conjugated dienone and a member of the C5-curcuminoid class [1]. It is characterized by a mono-carbonyl linker connecting two thiophene rings, a structural modification designed to improve upon the chemical and pharmacokinetic liabilities of the parent β-diketone curcumin [2]. With a molecular weight of 246.4 g/mol and a predicted logP of approximately 3.5, it serves as a scaffold for developing agents with potential in cancer research and antimicrobial modulation [1].

Procurement Risk: Why Generic 'Curcumin Analogs' Cannot Substitute for 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one


Generic substitution with a broader class of curcumin analogs is scientifically invalid for this specific compound. Critical differentiation arises from two key structural features: the substitution of curcumin's unstable β-diketone moiety with a stable mono-carbonyl, and the replacement of phenyl rings with thiophene heterocycles [1]. These modifications are not additive but multiplicative, resulting in a unique pharmacophore with a distinct biological profile. For instance, while curcumin exhibits weak, non-selective 11β-HSD1 inhibition (IC50 ~2.29 µM), this specific thiophene-containing analog demonstrates a >24-fold increase in potency (IC50 = 0.093 µM) with complete selectivity over the 11β-HSD2 isoform [2]. Furthermore, its capacity to inhibit bacterial efflux pumps like NorA and MepA is a specific functional attribute not conferred by the majority of mono-carbonyl curcumin analogs [1]. Therefore, substituting this compound with an unspecified analog jeopardizes experimental reproducibility and therapeutic relevance.

Quantitative Differentiation of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (886-78-2) from Curcumin and Class Analogs


Enhanced Target Potency: 24.6-Fold Improvement in Human 11β-HSD1 Inhibition vs. Curcumin

In a direct comparative study, 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (designated as compound 6) demonstrated significantly higher potency against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) compared to curcumin [1]. The compound achieved a nanomolar IC50 value, representing a 24.6-fold improvement over curcumin. Importantly, it also showed complete selectivity over the related 11β-HSD2 isoform, a critical feature for avoiding off-target mineralocorticoid effects [1].

11β-HSD1 inhibition Metabolic syndrome Enzyme inhibitor

Improved Chemical Stability via Replacement of the β-Diketone Moiety

The compound addresses a fundamental liability of curcumin: its rapid degradation at physiological pH. Curcumin's central β-diketone moiety is highly reactive and unstable at pH > 6.5, limiting its utility [1]. 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one replaces this group with a stable mono-carbonyl bridge, a structural change that has been demonstrated across the class to solve this stability problem and improve antibacterial and anti-inflammatory activities [1]. This modification is a key differentiator for ensuring experimental consistency.

Chemical stability Curcumin analog Pharmacokinetics

Functional Antimicrobial Differentiation: Potent Efflux Pump Inhibitory Activity

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (DB Thiophene) exhibits a specific and remarkable functional activity as an inhibitor of bacterial efflux pumps, including NorA and MepA from Staphylococcus aureus [1]. This mechanism is distinct from direct antimicrobial activity. By inhibiting these pumps, the compound can potentially reverse multidrug resistance and potentiate the activity of co-administered antibiotics like ciprofloxacin. This specific modulatory activity is not a general feature of all curcuminoids and is linked to the thiophene substitution.

Efflux pump inhibitor Antimicrobial resistance Staphylococcus aureus

Validated Application Scenarios for 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one (886-78-2) Based on Quantitative Evidence


Research on 11β-HSD1 Inhibition for Metabolic Disorders

This compound is the superior choice for studies investigating the role of 11β-HSD1 in metabolic syndrome, type 2 diabetes, and related conditions. Its 24.6-fold greater potency compared to curcumin (IC50 = 93 nM vs. 2.29 µM) and absolute selectivity over 11β-HSD2 provides a highly specific and potent chemical probe [1]. This allows researchers to achieve effective enzyme inhibition at lower concentrations, minimizing off-target effects and increasing the robustness of mechanistic studies.

Development of Efflux Pump Inhibitors to Combat Antimicrobial Resistance

Given its demonstrated activity as an inhibitor of the NorA and MepA efflux pumps in S. aureus, this compound is a valuable scaffold for medicinal chemistry programs targeting multidrug-resistant bacterial infections [2]. It can be used as a lead compound for developing novel adjuvants that restore the efficacy of existing fluoroquinolone antibiotics. Its chemical stability ensures reliable results in biological assays, making it a practical starting point for structure-activity relationship (SAR) studies aimed at optimizing efflux pump inhibition.

Synthesis and Study of Stable Curcuminoid Derivatives

For any laboratory work requiring a curcumin-inspired pharmacophore that is stable at physiological pH, this compound is an essential tool. The replacement of curcumin's labile β-diketone with a stable mono-carbonyl linker resolves the fundamental issue of compound degradation during in vitro and cell-based experiments [2]. This stability translates to more reproducible results and accurate dose-response relationships, making it a more reliable and interpretable research compound than curcumin itself.

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